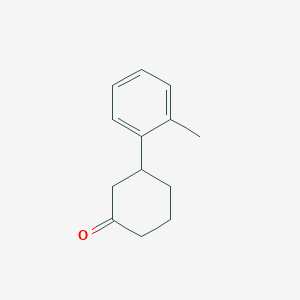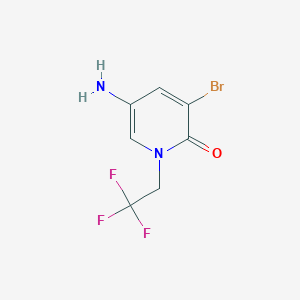
3-(o-Tolyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)cyclohexanone is an organic compound with the molecular formula C13H16O It is a derivative of cyclohexanone, where one of the hydrogen atoms on the cyclohexane ring is replaced by an o-tolyl group (a benzene ring with a methyl group at the ortho position)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of o-tolylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where o-tolylmagnesium bromide is reacted with cyclohexanone to form the desired product. This reaction is usually carried out in an inert atmosphere using dry solvents to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(o-Tolyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)cyclohexanone depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The o-tolyl group can stabilize reaction intermediates through resonance and inductive effects, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the o-tolyl group.
4-(o-Tolyl)cyclohexanone: A positional isomer with the o-tolyl group at the para position.
3-(p-Tolyl)cyclohexanone: Another isomer with the tolyl group at the meta position.
Uniqueness
3-(o-Tolyl)cyclohexanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and physical properties. The ortho position allows for potential intramolecular interactions and steric effects that are not present in other isomers.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(2-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-3,5,8,11H,4,6-7,9H2,1H3 |
InChI Key |
AVSKXPPDQRTCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)







